

peer-reviewed studies on (Tetrahydro-pyran-2-yl)-acetic acid applications

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Compound of Interest

Compound Name: (Tetrahydro-pyran-2-yl)-acetic acid

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Comparative Guide to the Applications of Pyran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: This guide provides a comparative overview of the therapeutic applications of pyran derivatives, focusing on their anticancer and tracheal relaxant properties. Due to a lack of extensive peer-reviewed studies directly comparing the applications of **(Tetrahydro-pyran-2-yl)-acetic acid**, this document summarizes the performance of the broader class of pyran derivatives against established therapeutic agents. The data presented is extracted from preclinical studies and is intended to provide a foundation for further research and development.

Anticancer Activity of Fused Pyran Derivatives

Fused pyran derivatives have demonstrated significant potential as anticancer agents by targeting cellular pathways to inhibit cancer cell growth and induce apoptosis.^[1] The following tables summarize the in vitro cytotoxic activity of various fused pyran derivatives against different cancer cell lines, with cisplatin and mitoxantrone used as standard reference drugs.

Data Presentation: Cytotoxic Activity of Fused Pyran Derivatives

The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Lower IC₅₀ values indicate higher potency.

Table 1: IC₅₀ Values (in μ M) of Fused Pyran Derivatives against Various Cancer Cell Lines[1]

Compound	MCF7 (Breast Cancer)	A549 (Lung Cancer)	HCT116 (Colon Cancer)
6e	12.46 \pm 2.72	-	-
8c	-	-	7.58 \pm 1.01
14b	-	0.23 \pm 0.12	-
Cisplatin (Standard)	-	-	-
Mitoxantrone (Standard)	-	See Apoptotic Activity	-

Note: "-" indicates data not provided in the source. Data are shown as mean \pm SD, n = 3.

Table 2: Apoptotic Activity of Compound 14b in A549 Lung Cancer Cells[1]

Treatment	% of Apoptotic Cells (24h)
Compound 14b	34.48 \pm 4.79
Mitoxantrone (Standard)	27.60 \pm 3.56

Data are shown as mean \pm SD, n = 3.

Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

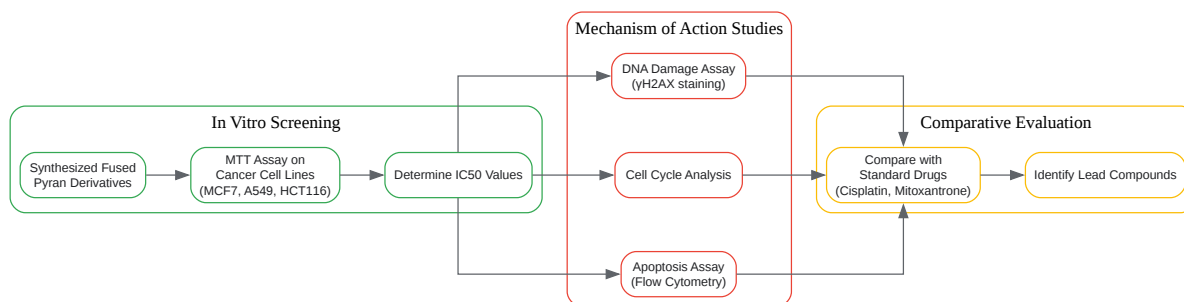
- **Cell Seeding:** Cancer cell lines (MCF7, A549, and HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with various concentrations of the fused pyran derivatives or the standard drug (cisplatin) for a specified period (e.g., 24 or 48 hours).
- **MTT Addition:** After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
- **Formazan Solubilization:** The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Flow Cytometry for Apoptosis Analysis

- **Cell Treatment:** A549 cells are treated with the IC50 concentration of the test compound (e.g., 14b) or the standard drug (mitoxantrone) for 24 and 48 hours.
- **Cell Staining:** Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- **Flow Cytometry Analysis:** The stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).

Signaling Pathway and Experimental Workflow

The anticancer mechanism of these fused pyran derivatives involves the induction of apoptosis and targeting cell cycle progression.^[1]



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Anticancer screening workflow for pyran derivatives.

Tracheal Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives

Certain 4H-pyran and 1,6-dihydropyridine derivatives have been shown to exhibit significant relaxant effects on tracheal smooth muscle, suggesting their potential as treatments for respiratory conditions like asthma.[2] Their performance has been compared to theophylline, a known phosphodiesterase inhibitor used as a positive control.[2]

Data Presentation: Tracheal Relaxant Activity

The half-maximal effective concentration (EC₅₀) values, which represent the concentration of a compound that produces 50% of the maximal possible effect, are presented below. Lower EC₅₀ values indicate greater potency.

Table 3: EC₅₀ Values (in μM) for Tracheal Relaxant Effect on Isolated Rat Trachea[2]

Compound	EC50 (μM)
4b (4H-Pyran derivative)	96.3 ± 7.5
4f (4H-Pyran derivative)	25.9 ± 4.5
7a (1,6-Dihydropyridine derivative)	98.2 ± 3.1
8d (1,6-Dihydropyridine derivative)	109.6 ± 7.5
Theophylline (Positive Control)	158

Data are shown as mean ± SD.

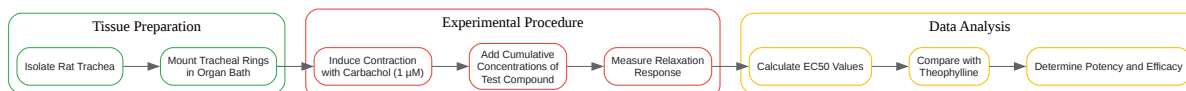
Experimental Protocols: Tracheal Relaxant Activity Assessment

Isolated Rat Trachea Assay

- **Tissue Preparation:** Male Wistar rats are euthanized, and the trachea is dissected and cut into rings.
- **Tissue Mounting:** The tracheal rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. An initial tension is applied.
- **Contraction Induction:** The tracheal rings are contracted with carbachol (1 μM).
- **Compound Addition:** Cumulative concentrations of the test compounds or theophylline are added to the bath.
- **Response Measurement:** The relaxation of the tracheal smooth muscle is measured and recorded. The relaxant effect is expressed as a percentage of the carbachol-induced contraction.

Mechanism of Action and Experimental Workflow

The relaxant activity of these pyran derivatives is suggested to be mediated through the blockade of Ca²⁺ channels, a mechanism analogous to that of 1,4-dihydropyridines.^[2]



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Tracheal relaxant activity screening workflow.

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References

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